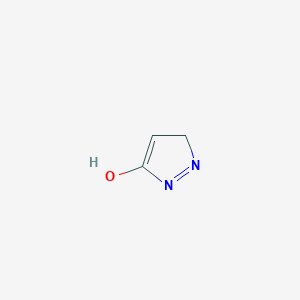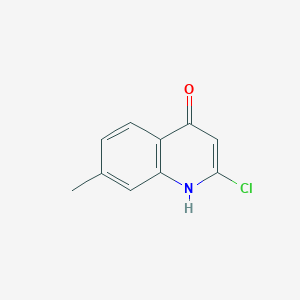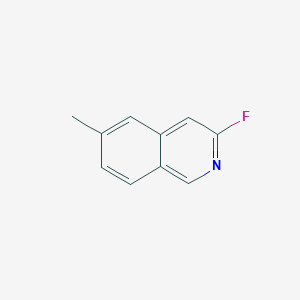
3-Fluoro-6-methylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-6-methylisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Métodos De Preparación
The synthesis of 3-Fluoro-6-methylisoquinoline can be achieved through several routes:
Direct Fluorination: This method involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Pre-fluorinated Precursors: Another approach involves the construction of the isoquinoline ring via cyclization of a precursor that already contains a fluorinated benzene ring.
Simultaneous Installation:
Análisis De Reacciones Químicas
3-Fluoro-6-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroisoquinolines.
Cross-Coupling Reactions: Suzuki-Miyaura coupling is a common method to form carbon-carbon bonds with this compound, using palladium catalysts and boron reagents.
Aplicaciones Científicas De Investigación
3-Fluoro-6-methylisoquinoline has several applications in scientific research:
Pharmaceuticals: Due to its unique biological activities, it is used in the development of new drugs, particularly in targeting neurological disorders and cancer.
Materials Science: The compound’s light-emitting properties make it useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Agriculture: It is used in the synthesis of agrochemicals that protect crops from pests and diseases.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-6-methylisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. For example, in pharmaceuticals, it may inhibit enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
3-Fluoro-6-methylisoquinoline can be compared with other fluorinated isoquinolines and quinolines:
6-Fluoro-3-methylisoquinoline: Similar in structure but with the fluorine atom in a different position, leading to different biological activities.
3-Fluoroquinoline: Lacks the methyl group, which can affect its reactivity and applications.
6-Methoxyquinoline: Contains a methoxy group instead of a fluorine atom, resulting in different chemical properties and uses.
Propiedades
Fórmula molecular |
C10H8FN |
|---|---|
Peso molecular |
161.18 g/mol |
Nombre IUPAC |
3-fluoro-6-methylisoquinoline |
InChI |
InChI=1S/C10H8FN/c1-7-2-3-8-6-12-10(11)5-9(8)4-7/h2-6H,1H3 |
Clave InChI |
FMOPNNRZNUXVKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=NC=C2C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


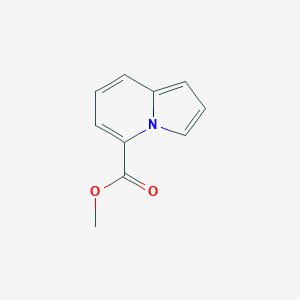
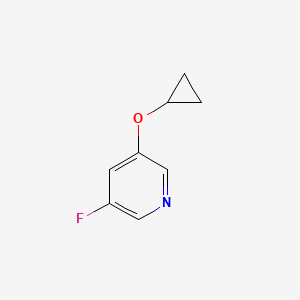
![2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13664123.png)
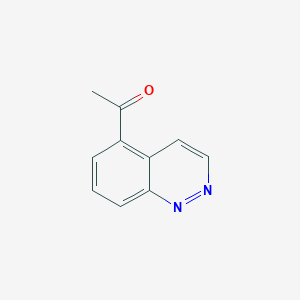
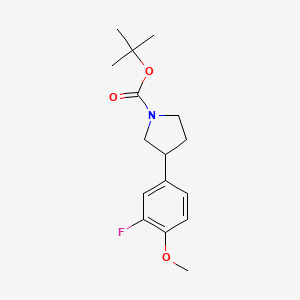
![2-(4-(6-Chloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B13664136.png)
![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13664145.png)
![8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B13664153.png)
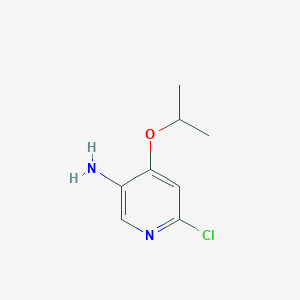
![6-Chlorooxazolo[4,5-b]pyridine](/img/structure/B13664178.png)

